molecular formula C11H17F2NO4 B2620261 (3R)-1-[(tert-Butoxy)carbonyl]-5,5-difluoropiperidine-3-carboxylic acid CAS No. 2166031-07-6

(3R)-1-[(tert-Butoxy)carbonyl]-5,5-difluoropiperidine-3-carboxylic acid

Cat. No. B2620261
CAS RN: 2166031-07-6
M. Wt: 265.257
InChI Key: MSNKMLCRSUWLHZ-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3R)-1-[(tert-Butoxy)carbonyl]-5,5-difluoropiperidine-3-carboxylic acid” is a chemical compound. It has a molecular formula of C11H17F2NO4 and an average mass of 265.254 Da .

Scientific Research Applications

Chemical Transformations

The tert-butyl group in this compound is known for its unique reactivity pattern . This makes it a valuable tool in various chemical transformations, where it can act as a protecting group or a steric hindrance to control the outcome of reactions .

Biosynthetic Pathways

The tert-butyl group’s unique reactivity pattern also has implications in biosynthetic pathways . It can be used to study and manipulate these pathways, potentially leading to the production of new bioactive compounds .

Biodegradation Studies

This compound could be used in studies of biodegradation pathways . The tert-butyl group’s unique reactivity could provide insights into how complex organic compounds are broken down in biological systems .

Biocatalytic Processes

The tert-butyl group’s unique reactivity could also be harnessed in biocatalytic processes . This could lead to the development of new, more efficient methods for producing valuable chemicals .

Pharmaceutical Research

This compound serves as a crucial intermediate in the synthesis of a diverse array of pharmaceutical compounds . Its chiral nature and strategic placement of the Boc group and methyl substituent enable the creation of novel drug candidates with improved pharmacological profiles .

Advanced Materials Synthesis

The compound’s unique blend of chemical properties makes it an invaluable tool for advanced materials synthesis . It could be used to create new materials with desirable properties, such as high strength, light weight, or specific optical characteristics .

Drug Discovery and Development

In the realm of drug discovery and development, this compound’s inherent versatility allows medicinal chemists to explore various synthetic pathways . This could unlock new possibilities in drug discovery and development, potentially leading to the creation of innovative therapies for a wide spectrum of health conditions .

Amino Acid Derivatives Research

This compound is a valuable asset for researchers and chemists seeking to explore the boundless possibilities of amino acid derivatives . Its unique chiral center and the strategic positioning of the tert-butoxycarbonyl (Boc) protecting group create a distinct molecular architecture, imbuing the compound with a wealth of potential applications .

properties

IUPAC Name

(3R)-5,5-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-5-7(8(15)16)4-11(12,13)6-14/h7H,4-6H2,1-3H3,(H,15,16)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSNKMLCRSUWLHZ-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](CC(C1)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-1-[(tert-Butoxy)carbonyl]-5,5-difluoropiperidine-3-carboxylic acid

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